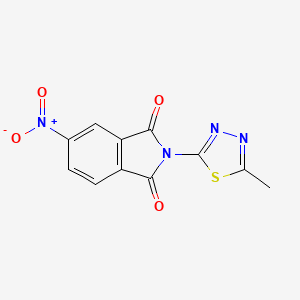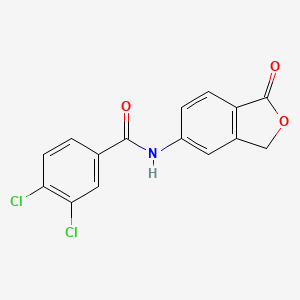
2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-nitronicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of nitronicotinamides involves multiple steps, including the preparation of 5-nitronicotinamide from 5-bromonicotinoyl chloride, followed by treatment with ammonia and oxidation. Subsequent reactions lead to various analogues, including those with chloro, alkoxy, and alkylamino substituents. Optimal anticoccidial activity was found in lower N-alkyl analogues of these compounds (Morisawa et al., 1977). Another novel synthesis method for related compounds emphasizes the use of readily available materials, simple operations, and mild reaction conditions, highlighting the chemical versatility and practical aspects of synthesizing nitronicotinamides (Du Xiao-hua, 2013).
Molecular Structure Analysis
X-ray crystallography has been extensively used to determine the molecular structure of nitronicotinamide analogues. For instance, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provided insights into its molecular geometry, revealing the orientation of aryl rings and the presence of weak hydrogen bonds, which contribute to the stability and reactivity of these compounds (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Nitronicotinamides participate in various chemical reactions, including acylation, cycloaddition, and rearrangement processes. These reactions are essential for modifying the chemical structure and thus the biological activity and physical properties of the compounds. For example, acylation of certain nitronicotinamides led to the discovery of new derivatives with potential pharmacological applications (Steinlin & Vasella, 2009).
Physical Properties Analysis
The study of co-crystals, such as those formed between nicotinamide and 2-chloro-4-nitrobenzoic acid, reveals the importance of molecular interactions, such as hydrogen bonding, in determining the melting points, solubility, and thermal stability of nitronicotinamide derivatives. These physical properties are crucial for the development of these compounds as pharmaceutical agents (Lemmerer et al., 2010).
Chemical Properties Analysis
The chemical properties of nitronicotinamides, such as their reactivity towards different chemical agents and conditions, are influenced by their molecular structure. The introduction of various substituents affects their chemical behavior, including their role as intermediates in organic synthesis and their biological activities. The diversity of reactions, including cycloadditions and nucleophilic substitutions, underscores the versatility and potential of nitronicotinamides in chemical research and drug development (Sagitullina et al., 2010).
作用機序
The compound “2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-nitronicotinamide” is used as a modulator of the Mas-related G-protein coupled receptor X2 (MRGPRX2) . MRGPRX2 and its ortholog receptors mediate disorders including pseudo-allergic reactions, chronic itch (e.g., pruritus), inflammation disorders, pain disorders, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .
特性
IUPAC Name |
2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-nitropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-7(2)5-6-15-13(18)10-8(3)11(17(19)20)9(4)16-12(10)14/h7H,5-6H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEWSRWDEQFKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-nitronicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5529621.png)
![7-(difluoromethyl)-3-(4-morpholinylcarbonyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5529622.png)
![7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B5529627.png)
![3-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5529651.png)
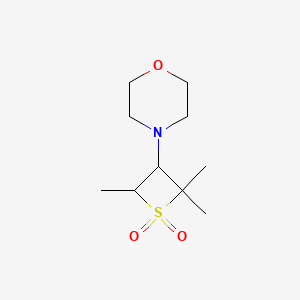

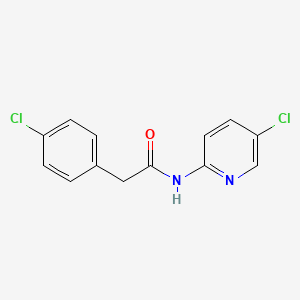
![3-{[(5-methyl-2-furyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5529697.png)
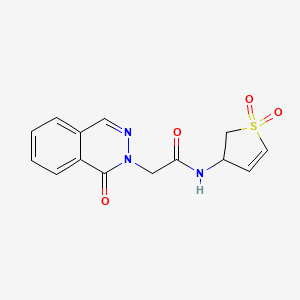

![N-{4-[acetyl(methyl)amino]phenyl}-2,4-dimethoxybenzamide](/img/structure/B5529713.png)
